REACTION_CXSMILES
|
[N+:1]([C:4](=O)[C:5]1C=C[CH:8]=[CH:7][CH:6]=1)([O-])=O.C1(O)C=CC=CC=1.[C:19]([OH:22])(=O)[CH3:20]>>[N:1]1[O:22][CH:19]=[C:20]2[C:4]=1[CH:5]=[CH:6][CH:7]=[CH:8]2
|
Name
|
α-Nitrobenzaldehyde
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with N2 (g)
|
Type
|
CUSTOM
|
Details
|
HCl (g) was bubbled through the solution
|
Type
|
CUSTOM
|
Details
|
The reaction flask was fitted with a rubber stopper
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
CUSTOM
|
Details
|
HCl (g) was removed
|
Type
|
CUSTOM
|
Details
|
by bubbling N2 (g) through the solution
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with 15 mL of glacial acetic acid
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1OC=C2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.2 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |